methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate
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Overview
Description
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is a synthetic compound known for its potential applications in various scientific fields. This compound is part of the benzothiopyran family, which is characterized by a sulfur-containing heterocyclic structure fused with a benzene ring. The presence of the carboxylate group at the 8th position and the oxo group at the 4th position contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction involves the intramolecular condensation of the ester group, leading to the formation of the benzothiopyran ring system. The reaction typically requires a base such as sodium ethoxide or sodium hydride to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Depending on the nucleophile, products can include esters, amides, or ethers.
Scientific Research Applications
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its interaction with various molecular targets. The oxo group and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
- Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate
- Methyl and ethyl 3,4-dihydro-8-nitro-4-oxo-1H-thiopyrano4,3-bbenzothiophen-3-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is unique due to the specific positioning of the oxo and carboxylate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
16723-70-9 |
---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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